molecular formula C6H7Cl2FN2 B151097 2-Chloro-4-fluorophenylhydrazine hydrochloride CAS No. 497959-29-2

2-Chloro-4-fluorophenylhydrazine hydrochloride

Cat. No. B151097
CAS RN: 497959-29-2
M. Wt: 197.03 g/mol
InChI Key: QELCWIMDZKOJBU-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenylhydrazine is a chemical compound that can be synthesized from 4-chloro-2-fluoroaniline through a series of reactions including acylation, chlorination, hydrolysis, diazotization, and reduction . The process yields a high purity product with a melting point range of 59-60°C . This compound is an intermediate that can be used in various chemical syntheses, including the production of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 2-Chloro-4-fluorophenylhydrazine involves a methodical approach starting with 2-fluoroaniline. The intermediate, 4-chloro-2-fluoroaniline, is obtained through acylation and chlorination, followed by hydrolysis. The final product is then synthesized through diazotization and reduction reactions, with an impressive yield of about 87.1% . An alternative synthesis method employs phase transfer catalysis using PEG-400 to improve the diazotization process, achieving a total yield of 74% .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-Chloro-4-fluorophenylhydrazine is not detailed in the provided papers, related compounds such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole have been synthesized and characterized using techniques like CIMS, 1H NMR, and 13C NMR . These techniques are crucial for confirming the structure of synthesized compounds and ensuring their purity and identity.

Chemical Reactions Analysis

2-Chloro-4-fluorophenylhydrazine can participate in various chemical reactions due to its active phenylhydrazine group. For instance, it can be used to synthesize pyrazole derivatives, which are important intermediates in the production of herbicides . The reactivity of similar fluorinated phenylhydrazines with biomarkers like 4-Hydroxynonenal has been studied, demonstrating the potential for these compounds to be used in analytical derivatizations .

Physical and Chemical Properties Analysis

The physical properties of 2-Chloro-4-fluorophenylhydrazine include a melting point range of 59-60°C, indicating its solid-state at room temperature . The chemical properties, such as reactivity and stability, are influenced by the presence of the chloro and fluoro substituents on the aromatic ring, which can affect the electron distribution and thus the compound's behavior in chemical reactions .

Relevant Case Studies

Case studies involving 2-Chloro-4-fluorophenylhydrazine are not explicitly mentioned in the provided papers. However, the synthesis and application of related compounds in the pharmaceutical and agrochemical industries suggest that 2-Chloro-4-fluorophenylhydrazine could be similarly valuable. For example, its potential use in the synthesis of pyrazole derivatives for herbicide intermediates and the study of its reactivity with biomarkers highlight its significance in research and industrial applications.

Scientific Research Applications

Synthesis and Industrial Applications

Biological and Environmental Applications

In biological research, derivatives of 2-Chloro-4-fluorophenylhydrazine have shown antimicrobial activities. A study synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which displayed significant antibacterial and antifungal properties, indicating the potential for developing new antimicrobial agents (M. Ahsan et al., 2016). Another application is in environmental science, where a fluorescent probe utilizing 4-fluorophenylhydrazine hydrochloride was developed for detecting hydrazine in water samples, demonstrating its utility in monitoring water quality (Meiqing Zhu et al., 2019).

Advanced Materials and Chemistry

The compound has also found applications in the synthesis of advanced materials. For example, its reaction with 2-perfluoroacylcycloalkane-1,3-diones led to the creation of polyfluoroalkyl-containing indazolones, contributing to the field of materials science and offering insights into new polymer forms with potential industrial applications (T. Khlebnikova et al., 2008).

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Aquatic Acute 1 . It has hazard statements H302 + H312 + H332 - H400, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELCWIMDZKOJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

497959-29-2
Record name 2-Chloro-4-fluorophenylhydrazine hydrochloride
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